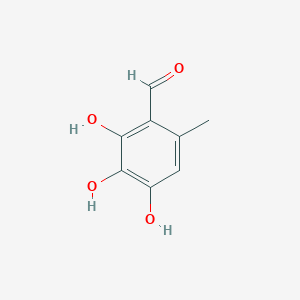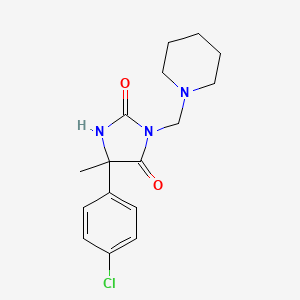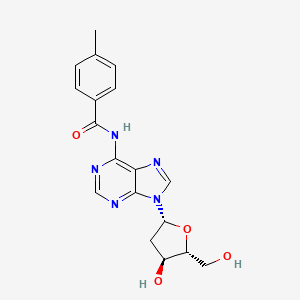
2'-Deoxy-N-(4-methylbenzoyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of nucleoside analogs. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a benzamide group. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the purine base, which is then coupled with the tetrahydrofuran ring. The final step involves the attachment of the benzamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide group can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of benzamide derivatives .
Applications De Recherche Scientifique
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for understanding nucleoside analog interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its effects on cellular processes. The pathways involved often include the inhibition of DNA or RNA polymerases, making it a potential candidate for antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-methoxyguanosine: Another nucleoside analog with similar structural features but different functional groups.
Cytarabine: A well-known nucleoside analog used in chemotherapy.
Uniqueness
What sets N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methylbenzamide apart is its unique combination of a purine base, tetrahydrofuran ring, and benzamide group. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
90335-42-5 |
|---|---|
Formule moléculaire |
C18H19N5O4 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H19N5O4/c1-10-2-4-11(5-3-10)18(26)22-16-15-17(20-8-19-16)23(9-21-15)14-6-12(25)13(7-24)27-14/h2-5,8-9,12-14,24-25H,6-7H2,1H3,(H,19,20,22,26)/t12-,13+,14+/m0/s1 |
Clé InChI |
SIPDMTNKXVTSRG-BFHYXJOUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



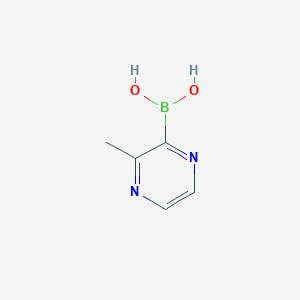
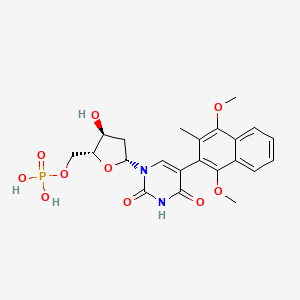





![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)


